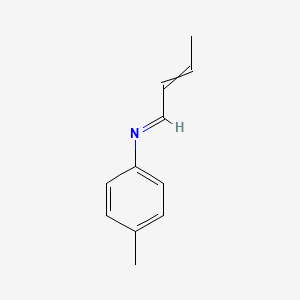
1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium is a chemical compound known for its unique structure and properties. It is often used in various scientific research fields due to its ability to form stable complexes and its reactivity. The compound is characterized by the presence of two phosphonoethyl groups attached to a bipyridinium core, making it a versatile molecule in both organic and inorganic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium typically involves the reaction of 4,4’-bipyridine with 2-bromoethylphosphonic acid under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphonoethyl-substituted bipyridines .
科学的研究の応用
1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium involves its ability to interact with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions or other biochemical processes. The phosphonoethyl groups enhance its solubility and reactivity, allowing it to effectively engage with its targets .
類似化合物との比較
Similar Compounds
4,4’-Bipyridine: A simpler bipyridinium compound without the phosphonoethyl groups.
1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride: A closely related compound with similar properties but different counterions.
Uniqueness
1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium stands out due to its dual phosphonoethyl groups, which provide enhanced reactivity and stability compared to simpler bipyridinium compounds. This makes it particularly valuable in applications requiring strong and stable complex formation .
特性
CAS番号 |
143951-41-1 |
|---|---|
分子式 |
C14H20N2O6P2+2 |
分子量 |
374.27 g/mol |
IUPAC名 |
2-[4-[1-(2-phosphonoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethylphosphonic acid |
InChI |
InChI=1S/C14H18N2O6P2/c17-23(18,19)11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-24(20,21)22/h1-8H,9-12H2,(H2-2,17,18,19,20,21,22)/p+2 |
InChIキー |
ZIQPZRRLFUZACQ-UHFFFAOYSA-P |
正規SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCP(=O)(O)O)CCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)
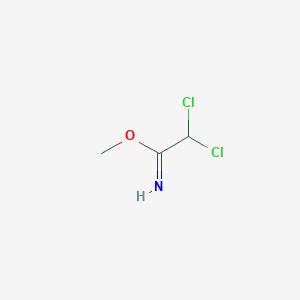
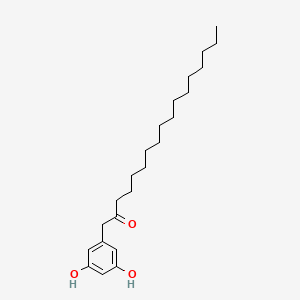
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
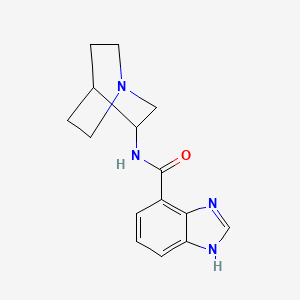
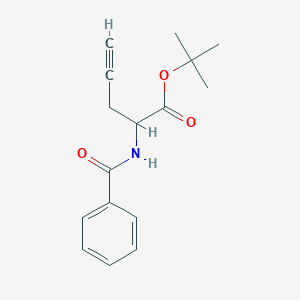
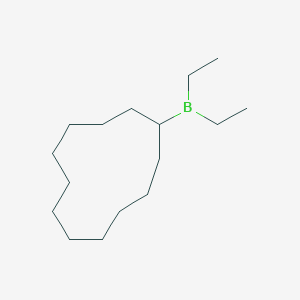
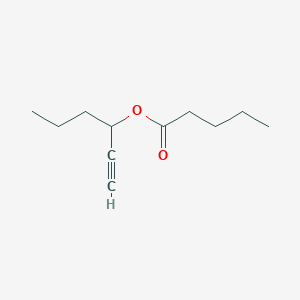
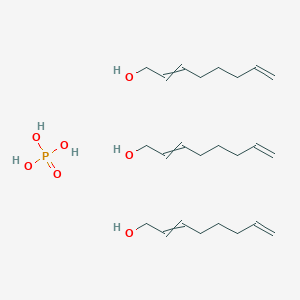
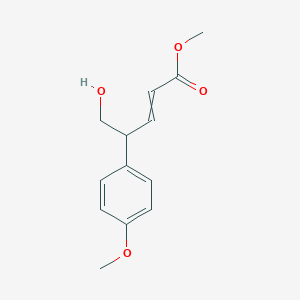
![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
